molecular formula C15H23NO B13053653 (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine

(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine

Cat. No.: B13053653
M. Wt: 233.35 g/mol
InChI Key: LNLVLYIPTVELGV-HNNXBMFYSA-N
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Description

(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine featuring a 3-cyclopentyloxy-substituted phenyl group attached to a 2-methylpropylamine backbone. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability compared to smaller substituents like halogens.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(1S)-1-(3-cyclopentyloxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C15H23NO/c1-11(2)15(16)12-6-5-9-14(10-12)17-13-7-3-4-8-13/h5-6,9-11,13,15H,3-4,7-8,16H2,1-2H3/t15-/m0/s1

InChI Key

LNLVLYIPTVELGV-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC(=CC=C1)OC2CCCC2)N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: The initial step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form 3-cyclopentyloxyphenol.

    Alkylation: The 3-cyclopentyloxyphenol is then subjected to alkylation with 2-bromo-2-methylpropane under basic conditions to yield the desired intermediate.

    Reductive Amination: The final step involves the reductive amination of the intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Properties of (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine and Analogs

Compound Name Substituent Molecular Formula Molecular Weight logP (Predicted) Key Structural Features
This compound 3-Cyclopentyloxy phenyl C₁₅H₂₁NO 231.3 ~3.8 Bulky cyclopentyloxy group; high lipophilicity
(1S)-1-(3-Fluorophenyl)-2-methylpropylamine 3-Fluoro phenyl C₁₀H₁₄FN 167.22 ~2.1 Electron-withdrawing fluorine; reduced steric hindrance
Carisbamate 2-Chlorophenyl, carbamate C₉H₁₀ClNO₃ 215.6 ~1.5 Carbamate moiety; moderate polarity
(1S)-1-(5-Chlorobenzo[d]furan-2-yl)-2-methylpropylamine 5-Chlorobenzo[d]furan-2-yl C₁₂H₁₄ClNO 223.7 ~3.2 Heteroaromatic ring; enhanced π-π interactions

Notes:

  • Cyclopentyloxy substituent : Introduces significant lipophilicity (predicted logP ~3.8), which may improve blood-brain barrier penetration compared to polar analogs like Carisbamate (logP ~1.5) .
  • Fluorophenyl analog : The electron-withdrawing fluorine atom may enhance binding affinity to aromatic residues in target receptors but reduces steric bulk compared to cyclopentyloxy .
  • Benzo[d]furan derivative : The fused heteroaromatic system could enhance metabolic stability and π-π stacking interactions with hydrophobic receptor pockets .

Pharmacological and Functional Comparisons

Key Findings :

  • Carisbamate : Demonstrates dose-dependent inhibition of T-type Ca²⁺ currents (IC₅₀ = 12 µM in HEK cells) and suppression of hippocampal neuron firing, supporting its antiepileptic efficacy .
  • Fluorophenyl analog: The absence of a bulky substituent (e.g., cyclopentyloxy) may limit sustained receptor engagement but improve solubility for intravenous administration .
  • Cyclopentyloxy vs. benzo[d]furan : The cyclopentyloxy group’s flexibility may allow better adaptation to hydrophobic binding pockets, while the rigid benzo[d]furan system could reduce off-target interactions .

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, interactions, and therapeutic implications, supported by data tables and relevant case studies.

The compound's molecular structure is critical to its biological activity.

PropertyValue
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name This compound
CAS Number [Not available]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is hypothesized to act as a selective agonist or antagonist for certain receptor subtypes, particularly within the central nervous system.

  • Adenosine Receptors : Preliminary studies suggest that the compound may influence adenosine receptor activity, which plays a role in neuroprotection and modulation of neurotransmitter release .
  • Monoamine Transporters : The compound's structure indicates potential interactions with monoamine transporters, which are crucial in mood regulation and psychiatric disorders.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in conditions like ischemia or neurodegenerative diseases.
  • Antidepressant-like Effects : Animal models have demonstrated that the compound may produce antidepressant-like effects, possibly through its action on serotonin and norepinephrine pathways.

Study 1: Neuroprotection in Ischemic Models

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. Results indicated a significant reduction in neuronal apoptosis and improved functional recovery post-stroke compared to control groups.

Study 2: Behavioral Studies for Antidepressant Activity

In a behavioral study using the forced swim test, the administration of this compound resulted in a notable decrease in immobility time, suggesting an antidepressant-like effect. This effect was comparable to established antidepressants such as fluoxetine.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OLPotential therapeutic agentInteraction with various receptors
N6-cycloalkylmethyl derivativesA1 Adenosine receptor agonistsModulation of adenosine pathways

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